2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H15ClN4OS2 and its molecular weight is 414.93. The purity is usually 95%.
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Scientific Research Applications
1. Crystallographic Properties and Molecular Interactions
The acetamide derivative, closely related to the queried compound, has been studied for its crystal structure and molecular interactions. In the crystal, molecules are linked via intermolecular interactions, forming chains in a zigzag manner. This could be significant for understanding the compound's behavior in solid-state forms (Saravanan et al., 2016).
2. Synthesis and Structural Analysis
The synthesis of similar compounds, involving reactions with different chemical groups, leads to the formation of structures with varying dihedral angles and intermolecular hydrogen bonds. Such studies contribute to the understanding of chemical properties and potential applications in various fields (Xue et al., 2008).
3. Antitumor Activity
Compounds with a similar structure have been synthesized and evaluated for their potential antitumor activity against human tumor cell lines. This indicates the potential of such compounds in pharmacological research and cancer treatment (Yurttaş et al., 2015).
4. Antimicrobial Agents
Studies have shown that certain derivatives, including similar structures, possess moderate antimicrobial activity against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Sah et al., 2014).
5. Anticancer Evaluation
Further research into similar compounds has demonstrated anticancer activity on various cancer cell lines, including renal cancer, leukemia, and melanoma. This underlines the significance of such compounds in the development of novel anticancer drugs (Lesyk et al., 2007).
6. Antibacterial and Antifungal Activities
Certain derivatives exhibit significant antibacterial and antifungal activities, emphasizing their potential application in addressing drug-resistant pathogens (Turan-Zitouni et al., 2005).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-hiv properties .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-12-2-8-15(9-3-12)21-17(25)11-27-19-23-22-18-24(19)16(10-26-18)13-4-6-14(20)7-5-13/h2-10H,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPOJAPSTNGNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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